N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide
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Overview
Description
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is a complex organic compound featuring a benzothiazole ring, a benzothiophene ring, and various functional groups including a nitro group and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common route includes:
Formation of the Benzothiazole Ring: Starting with 4-fluoroaniline, the benzothiazole ring is formed through a cyclization reaction with carbon disulfide and chlorine.
Nitration of Benzothiophene: Benzothiophene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to introduce the nitro group at the 5-position.
Coupling Reaction: The benzothiazole derivative is then coupled with the nitrated benzothiophene through an amide bond formation, typically using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This includes:
Scaling Up Reactions: Using larger reactors and optimizing reaction conditions such as temperature, pressure, and solvent choice.
Purification: Employing techniques like recrystallization, chromatography, and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogenation over palladium on carbon.
Substitution: The fluoro group on the benzothiazole ring can be substituted with nucleophiles such as amines or thiols.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reducing Agents: Tin(II) chloride, hydrogen gas with palladium catalyst.
Nucleophiles: Amines, thiols.
Hydrolysis Conditions: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.
Major Products
Reduction: 5-amino-1-benzothiophene-2-carboxamide.
Substitution: Various substituted benzothiazole derivatives.
Hydrolysis: 5-nitro-1-benzothiophene-2-carboxylic acid and 4-fluoro-1,3-benzothiazol-2-amine.
Scientific Research Applications
Chemistry
Synthesis of Derivatives:
Catalysis: Investigated for its role in catalytic processes due to its unique structural features.
Biology and Medicine
Antimicrobial Agents: Studied for its potential antimicrobial properties against various bacterial and fungal strains.
Anti-inflammatory Agents: Explored for its anti-inflammatory effects in preclinical studies.
Industry
Material Science:
Pharmaceuticals: Investigated as a lead compound for developing new drugs targeting specific biological pathways.
Mechanism of Action
The mechanism of action of N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide involves its interaction with biological targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to antimicrobial or anti-inflammatory effects. The benzothiazole and benzothiophene rings may facilitate binding to specific protein targets, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
N-(4-fluoro-1,3-benzothiazol-2-yl)-N-methylglycine: A related compound with a glycine derivative instead of the benzothiophene ring.
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine: Contains an oxadiazole ring instead of the benzothiophene ring.
Uniqueness
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide is unique due to the presence of both benzothiazole and benzothiophene rings, which confer distinct electronic and steric properties. The combination of these rings with the nitro and carboxamide groups enhances its potential for diverse chemical reactions and biological activities.
Properties
IUPAC Name |
N-(4-fluoro-1,3-benzothiazol-2-yl)-5-nitro-1-benzothiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8FN3O3S2/c17-10-2-1-3-12-14(10)18-16(25-12)19-15(21)13-7-8-6-9(20(22)23)4-5-11(8)24-13/h1-7H,(H,18,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFOSFSBZNDIWIC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8FN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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